N-(2-aminoethyl)-N-methyloxan-4-amine
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Overview
Description
N-(2-aminoethyl)-N-methyloxan-4-amine is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.245. The purity is usually 95%.
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Scientific Research Applications
Expedient Synthesis of N-Methyl- and N-Alkylamines
The development of convenient and cost-effective methods for the synthesis and functionalization of amines using earth-abundant metal-based catalysts is of significant interest. An expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts has been reported for the selective synthesis of N-methylated and N-alkylated amines. This protocol is crucial for the synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules, highlighting its application in producing life-science molecules with regulated activities (Senthamarai et al., 2018).
Amine-functionalized Materials
Amine-functionalized colloidal silica plays a significant role in various applications and fundamental investigations. The synthesis and rapid characterization of research-grade amine-functionalized silica have been explored, demonstrating methods for large quantity production and characterization, including the use of asymmetric flow field flow fractionation (AF4) and spectrophotometric quantification of surface amino groups. This research underscores the utility of amine-functionalized materials in diverse scientific fields (Soto-Cantu et al., 2012).
Catalysis and Synthesis of N-Substituted Compounds
Homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics facilitates the synthesis of N-substituted nicotinamides and related compounds, demonstrating the potential of catalytic methods in synthesizing biologically important molecules. This method uses primary and secondary amines, including amino acid methyl esters, as nucleophiles, showcasing the application in synthesizing compounds of potential biological importance through simple and double carbon monoxide insertions (Takács et al., 2007).
Stone Conservation Materials
The reaction of epoxy derivatives with primary amines leads to solids that have been investigated for their application in stone conservation. These materials consist of a siloxane network with pendant groups, showcasing an innovative approach to developing conservation products for historical and cultural artifacts (Cardiano et al., 2005).
Mechanism of Action
Target of Action
Related compounds such as n-(2-aminoethyl)-1-aziridineethanamine have been found to inhibit angiotensin converting enzyme 2 (ace2), which plays a crucial role in cardiovascular regulation and lung protection .
Mode of Action
It’s worth noting that similar compounds like n-(2-aminoethyl)-1-aziridineethanamine may inhibit ace2, preventing its actions from occurring .
Biochemical Pathways
Related compounds have been found to disrupt the homeostasis of lysosomal ph, which is an important modulator for many cellular processes .
Result of Action
Related compounds have been found to cause significant morphological, biochemical, and biomechanical alterations in the extracellular matrix .
Properties
IUPAC Name |
N'-methyl-N'-(oxan-4-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10(5-4-9)8-2-6-11-7-3-8/h8H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBLOPIXTVXFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.